Home > Products > Screening Compounds P10824 > Cdk2/Cyclin Inhibitory Peptide I
Cdk2/Cyclin Inhibitory Peptide I -

Cdk2/Cyclin Inhibitory Peptide I

Catalog Number: EVT-1492424
CAS Number:
Molecular Formula: C111H196N48O23
Molecular Weight: 2571.05
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk2/Cyclin Inhibitory Peptide I is a significant compound in the study of cell cycle regulation, particularly in the context of cyclin-dependent kinases. This peptide plays a crucial role in inhibiting the activity of the Cdk2 and Cyclin A complex, which is essential for the transition from the G1 phase to the S phase of the cell cycle. The inhibition of this complex can lead to disruptions in DNA synthesis and cell proliferation, making it a target for cancer therapies.

Source

Cdk2/Cyclin Inhibitory Peptide I is derived from various natural and synthetic sources. It has been studied extensively in laboratory settings, particularly in relation to its effects on cell cycle regulation and potential therapeutic applications in oncology.

Classification

Cdk2/Cyclin Inhibitory Peptide I is classified as a peptide inhibitor. It specifically targets the protein-protein interactions between Cdk2 and its regulatory cyclins, notably Cyclin A. This classification highlights its role in modulating enzymatic activity through competitive inhibition.

Synthesis Analysis

Methods

The synthesis of Cdk2/Cyclin Inhibitory Peptide I typically involves several steps:

  1. Starting Materials: The synthesis often begins with simple organic compounds, such as acetophenones.
  2. Reactions: Key reactions include acylation, rearrangement (e.g., Baker-Venkataraman), nitration, and reduction.
  3. Purification: The products are purified using techniques like silica gel column chromatography to isolate desired intermediates and final products.

For example, one synthetic route described involves treating 2′,6′-dihydroxyacetophenone with 2-chlorobenzoyl chloride and dimethylaminopyridine to yield a diacylated product, followed by further transformations to obtain the final peptide structure .

Technical Details

The synthetic pathways often require careful control of reaction conditions (temperature, solvent choice) to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Molecular Structure Analysis

Structure

Cdk2/Cyclin Inhibitory Peptide I exhibits a specific molecular structure that allows it to effectively bind to the Cdk2/Cyclin A complex. The peptide's conformation is crucial for its function as an inhibitor.

Data

The structural analysis reveals key interaction sites between Cdk2 and Cyclin A, including:

  • PSTAIRE Helix: A characteristic helix involved in kinase activation.
  • Activation Segment: Plays a critical role in substrate recognition and catalysis.
  • Druggable Pockets: Identified pockets within the protein interface that can be targeted by small molecules or peptides .
Chemical Reactions Analysis

Reactions

Cdk2/Cyclin Inhibitory Peptide I participates in various chemical reactions primarily related to its binding interactions. These include:

  • Competitive Inhibition: The peptide competes with Cyclin A for binding to Cdk2, effectively reducing kinase activity.
  • Phosphorylation Events: The peptide's binding can alter phosphorylation states within the Cdk2 complex, impacting downstream signaling pathways .

Technical Details

The kinetics of these interactions can be studied using assays that measure changes in enzyme activity or substrate conversion rates upon peptide addition. Techniques such as Förster Resonance Energy Transfer (FRET) can provide insights into conformational changes within the Cdk2 complex during inhibition .

Mechanism of Action

Process

Cdk2/Cyclin Inhibitory Peptide I exerts its effects by binding to specific sites on the Cdk2 protein, thereby preventing its interaction with Cyclin A. This inhibition leads to:

  • Reduced Kinase Activity: Lowered phosphorylation of target substrates involved in cell cycle progression.
  • Cell Cycle Arrest: Cells may be halted at specific checkpoints, particularly between G1 and S phases.

Data

Experimental data indicate that this peptide can significantly decrease the activity of Cdk2/Cyclin A complexes under various conditions, demonstrating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

Cdk2/Cyclin Inhibitory Peptide I is typically characterized by:

  • Molecular Weight: Varies depending on the specific sequence and modifications.
  • Solubility: Often soluble in polar solvents due to its peptide nature.

Chemical Properties

The chemical properties include:

  • Stability: Peptides generally exhibit stability under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: The peptide's reactivity is influenced by functional groups present within its structure, affecting its binding affinity .
Applications

Scientific Uses

Cdk2/Cyclin Inhibitory Peptide I has several important applications in scientific research:

  • Cancer Research: As an inhibitor of cell cycle progression, it serves as a valuable tool for studying cancer cell proliferation and potential therapeutic strategies.
  • Drug Development: The compound is being explored for its potential as a lead compound in developing selective inhibitors for clinical use against cancers driven by dysregulated Cdk2 activity .
  • Cell Biology Studies: It aids in elucidating mechanisms of cell cycle regulation and identifying novel targets for intervention in various diseases.

Properties

Product Name

Cdk2/Cyclin Inhibitory Peptide I

Molecular Formula

C111H196N48O23

Molecular Weight

2571.05

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.